Ammonium nickel (II) sulfate hexahydrate

Description

Contextualization within Double Salts and Tutton's Salts Chemistry

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate is classified as a double salt, specifically a Tutton's salt. iucr.orgwikipedia.orgscielo.br Tutton's salts are a class of isomorphous hydrated double sulfates with the general formula A₂M(SO₄)₂·6H₂O, where 'A' is a monovalent cation (like ammonium, potassium, or rubidium) and 'M' is a divalent metal cation (such as nickel, magnesium, or iron). scielo.brmdpi.comnih.gov The structure of these salts is characterized by distorted [M(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, linked together by hydrogen bonds. scielo.brnih.gov The ammonium ions also participate in this intricate hydrogen bonding network. iucr.orgscielo.br This specific structural arrangement is responsible for the characteristic monoclinic crystal system of Tutton's salts. iucr.orgscielo.brresearchgate.net

The significance of ammonium nickel (II) sulfate hexahydrate within this family lies in its well-defined crystal structure and its physical properties, which have made it a model compound for studying the magnetic and thermal behaviors of paramagnetic ions in a crystalline field. iucr.org

Historical Overview of Research on this compound

Early research on this compound was closely tied to the broader investigation of Tutton's salts. iucr.org A pivotal moment in its study was the detailed elucidation of its crystal structure. In 1963, Grimes, Kay, and Webb published a comprehensive analysis of its crystal structure, determining it to be monoclinic with the space group P2₁/a. iucr.org This work provided the precise atomic coordinates and bond lengths, which were crucial for interpreting the results of paramagnetic resonance studies, a technique extensively used to investigate the electronic energy levels of the nickel ion within the crystal. iucr.org

The method of producing this salt has also been a subject of study. A common laboratory synthesis involves the addition of ammonium sulfate to a concentrated aqueous solution of nickel sulfate, leading to the precipitation of the double salt. wikipedia.orggoogle.com

Contemporary Significance and Emerging Research Frontiers

The relevance of this compound extends into contemporary research, with applications in diverse fields. One notable area is in materials science, particularly for its optical properties. Research has shown that single crystals of this compound can act as ultraviolet (UV) light filters. researchgate.net They exhibit specific transmission peaks, including one in the UV region at 250 nm with high efficiency and a narrow bandwidth. researchgate.net

Furthermore, the thermal properties of this compound are of interest. Thermogravimetric analysis has revealed its dehydration temperature to be above 96.06°C, indicating a higher thermal stability compared to nickel sulfate hexahydrate. researchgate.net This property is significant for potential applications in thermochemical heat storage. nih.gov

Emerging research also explores the use of this compound in innovative environmental technologies. For instance, a process known as "agromining" or "phytomining" utilizes hyperaccumulator plants to extract nickel from soils. researchgate.netresearchgate.net The nickel-rich biomass can then be processed to synthesize high-purity this compound. researchgate.netresearchgate.net This approach offers a sustainable method for both environmental remediation and the production of valuable nickel compounds.

The study of mixed crystals, where nickel is partially substituted by other metals like cobalt, is another active research frontier. scielo.brresearchgate.net These mixed Tutton's salts exhibit tunable optical and magnetic properties, opening up possibilities for new materials with tailored functionalities. scielo.brresearchgate.net

Interactive Data Tables

Crystallographic Data for this compound iucr.orgresearchgate.net

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (or P2₁/c) |

| a (Å) | ~9.18 |

| b (Å) | ~12.46 |

| c (Å) | ~6.24 |

| β (°) | ~106.9 |

| Z (formula units per cell) | 2 |

Physical and Chemical Properties synthetikaeu.comsamaterials.comchemdad.com

| Property | Value |

| Molar Mass | ~394.99 g/mol |

| Appearance | Greenish-blue crystalline solid |

| Density | ~1.92 g/cm³ |

| Melting Point | Decomposes (melts around 85-89 °C) |

| Solubility in Water | Soluble |

Aqueous Solution Growth Techniques

The primary methods for growing this compound crystals rely on creating a supersaturated aqueous solution of the constituent salts, from which the double salt crystallizes as the solubility limit is exceeded.

The slow evaporation technique is a widely employed method for growing single crystals of this compound. This process involves dissolving equimolar quantities of nickel (II) sulfate hexahydrate and ammonium sulfate in distilled water. Gentle warming can be applied to ensure the complete dissolution of the salts and to obtain a clear, homogenous solution.

The container with the saturated solution is then left undisturbed at a constant temperature, allowing the solvent (water) to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation that initiates nucleation and subsequent crystal growth. This method, while simple, can yield well-formed, high-quality crystals if the rate of evaporation is carefully controlled. One common procedure involves allowing the solution to sit for 12 to 24 hours for the crystals to form.

Controlled cooling crystallization is another effective method for producing this compound. This technique leverages the temperature-dependent solubility of the salt. The process begins by preparing a saturated solution of the component salts in water at an elevated temperature. The solution is then gradually cooled according to a predetermined temperature profile.

As the temperature of the solution decreases, the solubility of the double salt is reduced, leading to supersaturation and subsequent precipitation of the crystalline product. The cooling rate is a critical parameter that influences the size and quality of the resulting crystals; a slower cooling rate generally promotes the growth of larger, more perfect crystals. This method has been successfully used to grow large, deep-green single crystals, with one study reporting a crystal with dimensions of 20.5 × 28 × 15 mm³. Seeding the solution with a small, pre-existing crystal can be employed to control the onset of crystallization and promote the growth of a single, large crystal.

| Parameter | Slow Evaporation | Controlled Cooling |

| Principle | Increasing solute concentration via solvent removal at constant temperature. | Decreasing solute solubility by reducing temperature. |

| Apparatus | Open or partially covered container (e.g., beaker). | Temperature-controlled crystallizer or bath. |

| Control Variable | Rate of evaporation (influenced by surface area, temperature, air flow). | Cooling rate (°C/hour). |

| Typical Outcome | Can produce well-defined, multifaceted single crystals. | Efficient for bulk crystallization and can produce large single crystals. |

Optimization of Growth Parameters for High-Quality Single Crystals

The successful growth of large, high-purity single crystals of this compound is highly dependent on the precise control of several key experimental parameters. These include temperature gradients, the pH of the growth solution, and the solvent system used.

Temperature is a critical factor influencing not only the solubility but also the specific crystalline phase that is formed. The stability of nickel-containing sulfate hydrates is highly dependent on temperature. For instance, in the related nickel sulfate system, the heptahydrate form is stable below 31.5°C in acid-free solutions, while the hexahydrate form precipitates at higher temperatures. Furthermore, the hexahydrate itself can exist in two different polymorphic forms, α-NiSO₄·6H₂O and β-NiSO₄·6H₂O, with a transition temperature between 53-55°C.

For the double salt, specific temperature ranges can favor its formation over other potential precipitates. Research has indicated that nickel-rich sulfate double salts are preferentially achieved at temperatures between 30–45 °C. Industrial processes have utilized a broad range of crystallization temperatures, from as low as -5°C up to 40°C, to maximize yield and purity. In temperature difference methods, where different zones of the crystallizer are maintained at different temperatures, the growth rate is directly influenced by the degree of supercooling.

The pH of the aqueous growth medium has a significant impact on the crystallization process. For this compound, studies have shown that crystallization occurs effectively at a pH above 2. The pH can influence the solubility of the salt and the stability of the ionic species in the solution.

Various synthesis procedures report adjusting the pH to specific values to optimize the crystallization outcome. For example, some methods involve acidifying the initial solution of nickel (II) sulfate and ammonium sulfate with sulfuric acid. Reported pH values for successful crystallization range from acidic conditions, such as pH 1.3, pH 1.6, or pH 3, to a much broader range of -0.5 to 8.0 in some patented processes. This indicates that while crystallization is robust across a range of pH values, precise pH control is a key tool for optimizing crystal yield and quality.

While water is the primary solvent for growing this compound due to the salt's high solubility, modifications to the solvent system can be used to control crystallization. The compound is notably insoluble in alcohol, a property that can be exploited in a technique known as antisolvent or solvent displacement crystallization.

| Parameter | Influence on Crystal Growth | Typical Values/Observations |

| Temperature | Affects solubility, supersaturation rate, and stable crystalline phase. | Ni-rich double salts favored at 30-45°C. Crystallization documented from -5 to 40°C. |

| pH | Influences solubility and speciation of ions in solution. | Crystallization occurs above pH 2. Optimal yields reported at specific acidic pH values (e.g., 1.3, 3.0). |

| Solvent | Determines solubility and enables techniques like antisolvent crystallization. | Soluble in water, insoluble in alcohol. Isopropanol and acetic acid used as antisolvents. |

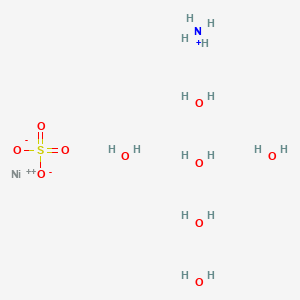

Structure

2D Structure

Properties

Molecular Formula |

H16NNiO10S+ |

|---|---|

Molecular Weight |

280.89 g/mol |

IUPAC Name |

azanium;nickel(2+);sulfate;hexahydrate |

InChI |

InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |

InChI Key |

KQXUCBOWNKRPMO-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Crystallographic Investigations and Structural Elucidation of Ammonium Nickel Ii Sulfate Hexahydrate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) provides definitive information on the three-dimensional atomic arrangement within the crystal lattice.

Determination of Crystal System and Space Group

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate crystallizes in the monoclinic system. iucr.orglaboratorynotes.comresearchgate.net The space group has been determined to be P2₁/a or its standard setting P2₁/c, which belongs to space group number 14. iucr.orgresearchgate.netnih.govcolab.ws The unit cell contains two formula units (Z=2). iucr.orgresearchgate.net The reported unit cell parameters from various studies are summarized in the table below.

| Parameter | Value (Grimes et al., 1963) iucr.orgnih.gov | Value (Sun et al., 2008) researchgate.net | Value (Meena et al., 2014) colab.ws |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c | P2₁/c |

| a (Å) | 9.181 | 6.2351 | 6.246 |

| b (Å) | 12.459 | 12.451 | 12.45 |

| c (Å) | 6.239 | 9.1798 | 9.21 |

| α (°) | 90 | 90 | 90 |

| β (°) | 106.95 | 106.88 | 106.96 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | ~684.5 | 681.9 | ~685.2 |

| Z | 2 | 2 | 2 |

Elucidation of Molecular and Supramolecular Architecture

The crystal structure is composed of discrete [Ni(H₂O)₆]²⁺ cations, NH₄⁺ cations, and SO₄²⁻ anions linked by an extensive network of hydrogen bonds. laboratorynotes.comiaea.org The [Ni(H₂O)₆]²⁺ complex ion is located at an inversion center within the unit cell. iaea.org A notable feature of the supramolecular architecture is the formation of a layered framework of ammonium and sulfate groups that lie parallel to the (010) crystallographic plane. iucr.org This specific arrangement is suggested to be the reason for the observed good cleavage parallel to the (010) plane in ammonium-containing Tutton salts, a property not typically seen in the absence of the ammonium ion. iucr.org

Analysis of Coordination Geometry of Nickel (II) Centers

The nickel (II) ion exhibits a well-defined coordination geometry. It is octahedrally coordinated by six oxygen atoms, each belonging to a water molecule, to form the complex cation [Ni(H₂O)₆]²⁺. laboratorynotes.comiaea.orgwikipedia.org The characteristic green color of the compound is a result of d-d electronic transitions within the Ni²⁺ ion, influenced by the ligand field created by these surrounding water molecules. laboratorynotes.com The crystal field exerted by the water molecules on the nickel ion possesses a symmetry lower than orthorhombic. iucr.org

Characterization of Hydrogen Bonding Networks and Intermolecular Interactions

An extensive and intricate network of hydrogen bonds is a defining characteristic of the this compound crystal structure, contributing significantly to its stability. iucr.orglaboratorynotes.com The six octahedrally coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the sulfate groups. iaea.org Additionally, the ammonium ions are integrated into this network, with each ammonium group forming hydrogen bonds with three sulfate groups. iucr.orgiaea.org Correspondingly, each sulfate group is bonded to three ammonium groups. iucr.org This results in a comprehensive hydrogen-bonding scheme where every hydrogen atom of the ammonium ions participates in a bond to a sulfate oxygen atom. iucr.org

Powder X-ray Diffraction Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline materials.

Phase Identification and Purity Assessment

PXRD is routinely used to confirm the phase identity and assess the purity of synthesized this compound. colab.wsresearchgate.net The obtained diffraction pattern serves as a fingerprint for the crystalline compound, which can be compared against standard patterns from crystallographic databases. Studies have utilized PXRD to verify the successful synthesis of the compound from various sources, including from the biomass of hyperaccumulator plants. researchgate.net Furthermore, the technique is effective in monitoring the purity of the material, with research showing the ability to achieve analytical purity levels of 99.9% after recrystallization, as confirmed by PXRD analysis. researchgate.net The technique has also been employed to study the structural changes of the compound when subjected to elevated temperatures. researchgate.net

Spectroscopic Characterization and Advanced Optical Property Analysis of Ammonium Nickel Ii Sulfate Hexahydrate

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a material. For ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, it provides significant insights into its absorption, transmission, and electronic band structure.

The optical transmission characteristics of ammonium nickel (II) sulfate hexahydrate (ANSH) crystals are notably discontinuous, spanning from the ultraviolet (UV) to the near-infrared (NIR) regions. researchgate.net Research has identified several distinct transmission peaks at approximately 250 nm, 500 nm, 875 nm, and 1425 nm. researchgate.net The UV transmission peak, specifically around 250 nm, is distinguished by its high transmission efficiency and narrow spectral bandwidth, making it a material of interest for UV filter applications. researchgate.net

The thermal stability of the hydrated complex is directly linked to its optical properties. For the related nickel sulfate hexahydrate, heating leads to a loss of water molecules, which in turn causes a color change and a shift in the UV-Vis spectrum. azom.com

The optical band gap is a fundamental electronic property that dictates the conductivity and optical characteristics of a material. For this compound and related compounds, this has been determined using both experimental and theoretical methods.

Theoretical studies employing Density Functional Theory (DFT) on the Tutton's salt family, which includes ammonium nickel sulfate hexahydrate, have calculated an optical band gap of approximately 4.5 eV. This relatively large band gap value is indicative of the material's insulating nature. For mixed-metal Tutton's salts such as (NH₄)₂Ni₀.₅Cu₀.₅(SO₄)₂·6H₂O, the optical absorption spectra are modified due to the d-d transitions in the Cu²⁺ ions.

Experimentally, the optical band gaps of mixed crystals like ammonium nickel-copper sulfate hexahydrate have been determined from their UV-Vis absorption spectra using Tauc's plot analysis. researchgate.net This method involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency, and the exponent n denotes the nature of the electronic transition. From such plots, both direct and indirect optical energy gaps can be extrapolated. researchgate.net For instance, studies on potassium chloride doped with ANSH have utilized this technique to analyze the optical behavior of the resulting crystals. researchgate.net

The optical properties of this compound can be intentionally modified through doping or by creating mixed crystal systems. These alterations can tune the material's transmission and absorption characteristics for specific applications.

Doping ANSH with other transition metals has a pronounced effect on its optical spectrum. For example, the introduction of cobalt into the crystal lattice can suppress the transmission bands in the visible region. researchgate.net This is advantageous for creating selective UV light filters, as it helps in isolating the UV transmission window by eliminating visible light interference. researchgate.net Similarly, creating mixed crystals with manganese has been shown to increase the transmittance in the UV range and cause a slight bathochromic (red) shift in the transmission peaks compared to pure nickel sulfate hexahydrate (NSH). mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations within the crystal lattice of this compound.

FTIR spectroscopy has been effectively used to identify the characteristic functional groups present in this compound. researchgate.netresearchgate.net The analysis of the FTIR spectrum provides clear evidence for the constituent ionic groups: the ammonium ion (NH₄⁺), the sulfate ion (SO₄²⁻), and the coordinated water molecules (H₂O). nih.govresearchgate.net

Detailed studies have assigned specific absorption bands to the vibrations of these groups. The vibrations of the sulfate (SO₄²⁻) ion, which has tetrahedral (T_d) symmetry in its free state, are typically observed in the spectrum. researchgate.net For instance, peaks around 1139, 1070, 979, and 612 cm⁻¹ have been attributed to SO₄²⁻ vibrations. researchgate.net The presence of the ammonium ion is confirmed by absorption peaks at approximately 1465 and 1428 cm⁻¹. researchgate.net A notable broad band observed around 1675 cm⁻¹ is assigned to the bending vibrations of both H₂O and NH₄⁺. researchgate.net Weak peaks in the region of 700-689 cm⁻¹ can be ascribed to the ν(M-H₂O) vibrations, representing the metal-water bond. researchgate.net The presence of these distinct bands in the FTIR spectrum confirms the compound's composition and the coordination environment of the nickel ion.

Table 1: FTIR Peak Assignments for this compound and Related Tutton's Salts

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1675 | H₂O and NH₄⁺ bending vibrations | researchgate.net |

| 1465, 1428 | NH₄⁺ vibrations | researchgate.net |

| 1139, 1070, 979, 612 | SO₄²⁻ (T_d) ion vibrations | researchgate.net |

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the crystal lattice. The Raman spectrum of this compound has been measured and analyzed, often in conjunction with DFT calculations, to provide a comprehensive understanding of its vibrational dynamics. nih.govresearchgate.net These studies confirm the presence of the key structural units: the tetrahedral sulfate (SO₄) group, the octahedral [Ni(H₂O)₆]²⁺ complex, and the water molecules within the crystal structure. researchgate.net

In Tutton's salts, the crystal field effects can lift the degeneracy of the internal vibrational modes of the sulfate and ammonium ions. capes.gov.br For the related tetragonal nickel sulfate hexahydrate (NiSO₄·6H₂O), a prominent Raman shift corresponding to the sulfate ion is observed at 988 cm⁻¹. ias.ac.in In ammonium nickel sulfate hexahydrate, the Raman spectra measured between 100-4000 cm⁻¹ reveal the internal vibrational modes of the [Ni(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻ ionic fragments. nih.govresearchgate.net The experimental data from Raman spectroscopy show good agreement with the vibrational modes predicted by theoretical DFT calculations, validating the analytical assignments. researchgate.net

Table 2: Key Molecular Groups and their Spectroscopic Confirmation in this compound

| Molecular Group | Spectroscopic Technique | Key Findings | Reference(s) |

|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | UV-Vis, Raman | Responsible for visible absorption and color; Octahedral complex vibrations observed. | researchgate.net |

| SO₄²⁻ | FTIR, Raman | Characteristic vibrational modes identified, degeneracy lifted in crystal lattice. | researchgate.netresearchgate.netcapes.gov.br |

| NH₄⁺ | FTIR | Bending and stretching vibrations confirm its presence. | researchgate.net |

Near-Infrared (NIR) Spectroscopy for Overtone and Combination Bands

Near-Infrared (NIR) spectroscopy is a vibrational spectroscopy technique that utilizes the 780 nm to 2500 nm (approximately 12821 cm⁻¹ to 4000 cm⁻¹) region of the electromagnetic spectrum. Unlike mid-infrared spectroscopy which probes fundamental molecular vibrations, NIR spectra are dominated by weaker absorptions corresponding to overtones and combination bands of these fundamental vibrations. The primary molecular vibrations observed in the NIR region almost exclusively involve hydrogenic bonds (C-H, N-H, O-H) due to their significant anharmonicity, a prerequisite for an overtone or combination band to be NIR-active.

The NIR spectrum of a complex material like this compound is rich with information due to the presence of both ammonium (NH₄⁺) ions and water of hydration (H₂O). The absorptions are typically broad and overlapping, making spectra-structure correlation complex. However, these bands provide valuable insights into the molecular environment. The NIR region can be broadly divided into two main areas: the combination band region, typically from 1900 nm to 2500 nm, and the overtone region.

Experimental studies on the optical properties of this compound crystals have reported the following transmission peaks in the near-infrared region. researchgate.net

| NIR Transmission Peaks for this compound |

| Wavelength (nm) |

| 875 |

| 1425 |

These peaks represent wavelengths where the compound is relatively transparent, flanked by regions of significant absorption from the overtone and combination vibrations of the constituent NH₄⁺ and H₂O groups.

Theoretical Investigations of Electronic and Optical Spectra

Theoretical investigations provide a molecular-level understanding of the electronic structure and optical properties that cannot be accessed by experimental means alone. Computational spectroscopy, particularly methods based on Density Functional Theory (DFT), has become a powerful tool for interpreting and predicting spectroscopic data.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. For studying excited states and optical absorption spectra, a widely used extension of DFT is Time-Dependent Density Functional Theory (TD-DFT). TD-DFT allows for the calculation of excitation energies and oscillator strengths, which can be used to simulate UV-Vis and other optical spectra. The method offers a favorable balance between computational cost and accuracy, making it applicable to complex systems like this compound.

While extensive TD-DFT studies on the optical absorption spectrum of this compound are not widely reported, DFT-based calculations have been successfully employed to investigate its electronic properties and vibrational spectra. nih.gov A detailed study combined experimental measurements (FTIR and Raman) with periodic ab-initio calculations based on DFT to analyze the compound, which belongs to the family of Tutton's salts. nih.gov

These theoretical studies provide insights into the stability and electronic properties of the crystal. nih.gov Furthermore, they have been used to calculate the internal vibrational modes of the ionic fragments that constitute the crystal structure: the hexaamminenickel(II) cation [Ni(H₂O)₆]²⁺, the ammonium cation NH₄⁺, and the sulfate anion SO₄²⁻. The calculated vibrational frequencies from DFT show good agreement with experimental FTIR and Raman data, validating the theoretical model. nih.gov This foundational DFT analysis is the first step required before more complex TD-DFT calculations can be performed to predict the full optical spectrum.

| Summary of DFT-Based Findings for this compound |

| Property Investigated |

| Crystal Stability |

| Electronic Properties |

| Vibrational Modes |

These theoretical investigations are crucial for assigning experimental spectral features to specific molecular motions and for understanding how the crystal structure influences the spectroscopic properties.

Thermal Decomposition Pathways and Kinetic Analysis of Ammonium Nickel Ii Sulfate Hexahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are cornerstone techniques for investigating the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

Dehydration Processes and Thermal Stability Assessment

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, holds six water molecules within its crystal lattice. The initial stage of its thermal decomposition involves the removal of this water of hydration.

Studies on ammonium nickel sulfate hexahydrate, a member of the Tutton's salt family, show that the dehydration process is a key indicator of its thermal stability. nih.gov The initial dehydration temperature for pure ammonium nickel (II) sulfate hexahydrate has been reported to be 96 °C. nih.gov Another study suggests that the compound is thermally unstable beyond 64.53°C. scholarsresearchlibrary.com The presence of dopants can influence this thermal stability. For instance, doping with silver or boron has been shown to increase the initial degradation temperature. nih.gov

The dehydration process typically occurs in multiple steps, as indicated by distinct mass loss stages in the TGA curve and corresponding endothermic peaks in the DTA curve. These events signify the energy required to break the bonds holding the water molecules within the crystal structure.

Identification of Intermediate Decomposition Products

Following the initial dehydration, the anhydrous or partially hydrated salt undergoes further decomposition at higher temperatures. For this compound, this involves the breakdown of the ammonium and sulfate ions.

TGA/DTA studies reveal that the decomposition of the anhydrous salt is a multi-stage process. nih.govscholarsresearchlibrary.com After the loss of water, the subsequent degradation steps correspond to the loss of ammonia (B1221849) (NH₃), followed by the decomposition of the sulfate groups. acs.org

One study on silver-doped ammonium nickel sulfate hexahydrate identified a second degradation step occurring between 240 and 506 °C, which corresponds to the loss of two moles of ammonia, one mole of water, and one mole of sulfur dioxide. acs.org The final decomposition stage, occurring at temperatures between 520 and 890 °C, involves the breakdown of the remaining sulfate, leaving a final residue. acs.org Another investigation indicated that the compound decomposes to nickel sulfate (NiSO₄) through four stages. scholarsresearchlibrary.com The ultimate solid product upon heating to high temperatures is typically nickel oxide (NiO). researchgate.net

The decomposition pathway can be summarized as follows:

Dehydration: (NH₄)₂Ni(SO₄)₂·6H₂O → (NH₄)₂Ni(SO₄)₂ + 6H₂O

Deammoniation and initial sulfate decomposition: (NH₄)₂Ni(SO₄)₂ → NiSO₄ + 2NH₃ + H₂O + SO₂

Final decomposition: NiSO₄ → NiO + SO₃

The precise nature and stability of intermediate compounds can be influenced by factors such as the heating rate and the atmospheric conditions under which the analysis is performed.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about the enthalpy changes associated with thermal events such as phase transitions and chemical reactions.

For Tutton's salts, including this compound, DSC is instrumental in determining the enthalpy of dehydration. This value is crucial for applications in thermochemical energy storage, as it represents the amount of energy that can be stored and released during the hydration-dehydration cycle. mdpi.comnih.gov

The DSC curve for this compound shows endothermic peaks corresponding to the dehydration steps. The area under these peaks is proportional to the enthalpy change of the reaction. For mixed Tutton salts containing nickel, significant dehydration enthalpies have been reported, indicating their potential for heat storage. nih.govmdpi.com For example, a mixed potassium-nickel Tutton salt was found to have a dehydration enthalpy of approximately 360 kJ/mol. mdpi.com

Kinetic Modeling of Thermal Decomposition Processes

The kinetic analysis of thermal decomposition data allows for the determination of parameters that describe the rate and mechanism of the reaction. This typically involves fitting the experimental data from TGA to various kinetic models.

Determination of Activation Energies and Pre-exponential Factors

For the thermal decomposition of nickel (II) sulfate hexahydrate in both air and helium atmospheres, the decomposition process has been divided into distinct stages, each with its own set of kinetic parameters. researchgate.net The activation energies and pre-exponential factors vary depending on the specific decomposition stage and the surrounding atmosphere.

Table 1: Kinetic Parameters for the Thermal Decomposition of Nickel (II) Sulfate Hexahydrate in Air

| Decomposition Stage | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) |

|---|---|---|---|

| Stage I | F2 (Second-order reaction) | Varies with model | Varies with model |

| Stage II | F3 (Third-order reaction) | Varies with model | Varies with model |

| Stage III | A2 (Avrami equation) | Varies with model | Varies with model |

Data derived from studies on nickel (II) sulfate hexahydrate as a proxy. researchgate.net

Elucidation of Reaction Mechanisms

The kinetic models that best fit the experimental data can help in elucidating the reaction mechanism. Different models correspond to different physical processes, such as nucleation and growth, diffusion, or phase boundary reactions.

For the decomposition of nickel (II) sulfate hexahydrate, different kinetic models have been found to best describe the different stages of the reaction. researchgate.net For instance, the initial dehydration stages are often described by reaction-order models, while later stages of decomposition may follow nucleation and growth models like the Avrami-Erofeev equation. researchgate.net The decomposition of the anhydrous salt has also been described by diffusion-controlled models in some cases.

Isoconversional and Combined Kinetic Analysis Methods

The study of the solid-state thermal decomposition of this compound, a member of the Tutton salt family, involves complex kinetics due to the multi-step nature of the reactions, including dehydration, desulfation, and decomposition of the ammonium ion. To accurately determine the kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), without being constrained by a specific reaction model, isoconversional (model-free) methods are employed. These methods are based on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature.

Commonly used isoconversional methods include the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods. These approaches analyze data from thermogravimetric analysis (TGA) performed at different heating rates to calculate the activation energy as a function of the degree of conversion. This Eα dependence provides valuable insights into the complexity of the decomposition process. A constant Eα value over a range of α suggests a single-step reaction, whereas a variable Eα indicates a multi-step process.

While specific isoconversional kinetic studies on the thermal decomposition of pure this compound are not extensively detailed in publicly available literature, the principles of these analyses are well-established. For instance, in the study of other complex materials, these methods have been shown to effectively describe the degradation mechanism of solid-state reactions.

Following the isoconversional analysis, combined kinetic analysis can be utilized. This approach uses the information from the model-free methods to determine the most probable reaction mechanism, represented by the reaction model f(α). By comparing the experimental data with various theoretical f(α) models, the most appropriate mechanism for each stage of the decomposition can be identified.

For related Tutton salts, thermal decomposition studies have identified several stages, starting with dehydration followed by the decomposition of the anhydrous salt. nih.govacs.org The kinetic analysis of these stages would reveal the underlying mechanisms, which could range from nucleation and growth to diffusion-controlled or phase boundary-controlled reactions. The application of these advanced kinetic analyses is crucial for a comprehensive understanding of the thermal behavior of this compound.

Evolved Gas Analysis during Thermal Decomposition (e.g., TG-MS, TG-FTIR Coupling)

The thermal decomposition of this compound involves the release of several gaseous products. The identification and quantification of these evolved gases at different temperatures are critical for elucidating the decomposition pathway. This is achieved by coupling thermogravimetric analysis (TGA) with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Studies on related ammonium Tutton salts and their components provide insight into the expected evolved gases. nih.govresearchgate.net The decomposition process generally occurs in distinct stages:

Dehydration: The initial mass loss observed at lower temperatures corresponds to the release of the six water molecules of hydration (H₂O). nih.govacs.org For (NH₄)₂Ni(SO₄)₂·6H₂O, this process typically begins at temperatures around 96-110 °C and can proceed in one or more steps, completing at approximately 270 °C. nih.gov

Decomposition of Ammonium and Sulfate: Following dehydration, the anhydrous salt, (NH₄)₂Ni(SO₄)₂, undergoes further decomposition at higher temperatures. This complex stage involves the breakdown of the ammonium ions and the sulfate groups. Evolved gas analysis of similar ammonium sulfate compounds has identified the release of ammonia (NH₃), sulfur dioxide (SO₂), sulfur trioxide (SO₃), nitrogen (N₂), and oxygen (O₂). nih.govresearchgate.net

A detailed study on silver-doped nickel ammonium sulfate hexahydrate (ANiSH:Ag) using TG/DTA showed a decomposition step between 240 and 506 °C, corresponding to the loss of ammonia, water, and sulfur dioxide. nih.gov A final degradation step between 520 and 890 °C was attributed to the decomposition of the remaining sulfate, releasing sulfur dioxide and oxygen. nih.govacs.org

The TG-FTIR analysis of mixed ammonium nickel-manganese Tutton salts has confirmed the evolution of H₂O, NH₃, and SO₃ during their thermal degradation. The coupling of these analytical techniques allows for the real-time monitoring of the gaseous species evolved, providing a clear correlation between mass loss events (from TGA) and the chemical identity of the released products.

The following table summarizes the likely gaseous products evolved during the thermal decomposition of this compound based on studies of related compounds.

| Temperature Range (°C) | Decomposition Stage | Evolved Gaseous Products |

| ~100 - 270 | Dehydration | H₂O |

| ~250 - 540 | Decomposition of anhydrous salt | NH₃, H₂O, SO₂, SO₃, N₂ |

| > 540 | Final decomposition of sulfate | SO₂, O₂ |

It is important to note that the exact temperature ranges and the composition of the evolved gases can be influenced by factors such as the heating rate and the surrounding atmosphere.

Computational Chemistry and Quantum Mechanical Modeling of Ammonium Nickel Ii Sulfate Hexahydrate

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for studying Tutton's salts, providing a balance between computational cost and accuracy. nih.gov Periodic ab initio calculations based on DFT are frequently used to model the complex crystal structure and predict its properties. nih.gov

A fundamental step in computational analysis is the optimization of the crystal's geometric structure. Theoretical calculations aim to find the lowest energy configuration, which corresponds to the most stable structure. For ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, DFT calculations confirm its monoclinic crystal system with a P2₁/c space group. researchgate.netresearchgate.net The results from these optimizations can be compared with experimental data obtained from techniques like X-ray diffraction (XRD) to validate the computational model.

Experimental XRD analysis has determined the lattice parameters for the compound. researchgate.net These values serve as a crucial benchmark for the accuracy of the DFT-optimized geometry. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. uctm.edu Furthermore, thermogravimetric analysis shows the compound is thermally stable up to 96.06°C, a property that can be understood by analyzing the bonding interactions within the optimized crystal structure. researchgate.net

| Parameter | Experimental Value (XRD) researchgate.net | Theoretical Approach |

|---|---|---|

| Crystal System | Monoclinic | Density Functional Theory (DFT) |

| Space Group | P2₁/c | |

| a | 6.2351 Å | |

| b | 12.451 Å | |

| c | 9.1798 Å | |

| β | 106.88° |

DFT is employed to calculate the electronic band structure, which is crucial for understanding the electronic and optical properties of a material. These calculations reveal the arrangement of electron energy levels into bands and determine the size of the band gap (Eg), the energy difference between the valence band and the conduction band. For this compound, the calculated band gap is approximately 5.10 eV. This large band gap indicates that the compound is an electrical insulator, which is consistent with its transparent, crystalline nature.

| Property | Calculated Value | Method |

|---|---|---|

| Band Gap (Eg) | 5.10 eV | DFT |

The vibrational properties of this compound can be investigated by calculating its theoretical Raman and Fourier-transform infrared (FTIR) spectra. DFT calculations can predict the vibrational frequencies and modes associated with the constituent ionic groups: the hexaamminenickel(II) cation [Ni(H₂O)₆]²⁺, the ammonium cation (NH₄⁺), and the sulfate anion (SO₄²⁻). nih.gov These theoretical predictions are then compared with experimental spectroscopic measurements to assign the observed spectral bands to specific molecular vibrations. nih.govresearchgate.net Such analyses provide detailed insights into the bonding environment and interactions between the different ionic components within the crystal lattice. nih.gov

The stability of a crystal is quantitatively described by its cohesive energy, which is the energy required to break the crystal into its constituent, neutral atoms. DFT calculations can determine this value, offering insight into the strength of the forces holding the crystal together. Studies have reported that this compound possesses a higher cohesive energy than its copper analogue, ammonium copper (II) sulfate hexahydrate. uctm.edu This increased stability is attributed to the smaller covalent radius of the nickel atom compared to the copper atom, leading to stronger interactions within the crystal structure. uctm.edu

Ab Initio Calculations for Electronic Structure and Properties

Ab initio methods, which derive from first principles without relying on experimental parameters, are fundamental to computational chemistry. DFT itself is a primary class of ab initio methods used for solid-state systems. nih.gov Periodic ab initio calculations have been successfully applied to determine the stability and electronic properties of this compound. nih.gov These studies confirm the insulating nature of the material and provide a detailed picture of the electronic density distribution, charge transfer between ions, and the nature of the chemical bonds within the crystal.

Theoretical Prediction of Optical and Magnetic Properties

Computational methods are also valuable for predicting the optical and magnetic properties of materials. The calculated electronic band structure provides the basis for understanding the optical response. The large band gap calculated for this compound is consistent with experimental observations from UV-Vis spectroscopy, which show that the crystal is transparent in certain regions of the electromagnetic spectrum. researchgate.net Experimental data reveal a discontinuous optical transmission in the ultraviolet to near-infrared range, with specific transmission peaks at 250 nm, 500 nm, 875 nm, and 1425 nm. researchgate.net The peak at 250 nm is noted for its high transmission efficiency and narrow bandwidth, making the material a candidate for ultraviolet light filter applications. researchgate.netmdpi.com

Theoretically predicting the magnetic properties involves calculating the electronic structure in the presence of a magnetic field and determining parameters like magnetic susceptibility. Nickel itself is one of the few ferromagnetic elements. americanelements.com While detailed theoretical magnetic studies on this specific compound are less common, computational approaches like CASSCF/NEVPT2 are used for other nickel(II) complexes to determine magnetic parameters such as the zero-field splitting (zfs), which describes the splitting of spin states in the absence of an external magnetic field. nih.gov Such theoretical tools are essential for designing and understanding the magnetic behavior of nickel-containing materials.

Magnetic Properties Investigations of Ammonium Nickel Ii Sulfate Hexahydrate

Paramagnetic Behavior Characterization

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate exhibits paramagnetic behavior due to the presence of unpaired electrons in the d-orbitals of the nickel(II) ion. In this compound, the Ni(II) ion is in a high-spin state within an octahedral coordination environment, provided by six water molecules. This configuration results in two unpaired electrons, rendering the compound susceptible to attraction by an external magnetic field. The strength of this attraction is a key characteristic of its paramagnetic nature and is quantitatively measured by its magnetic susceptibility.

The paramagnetic character of ammonium nickel (II) sulfate hexahydrate can be qualitatively observed by its attraction to a strong magnet. This behavior is a direct consequence of the alignment of the magnetic moments of the unpaired electrons with an applied magnetic field.

Magnetic Susceptibility Measurements

The magnetic susceptibility (χ) of a material quantifies the degree of magnetization it acquires in an applied magnetic field. For paramagnetic materials like this compound, the magnetic susceptibility is positive. researchgate.net Investigations into the magnetic properties of this compound have revealed its paramagnetic nature down to low temperatures.

A study on the magnetic characterization of (NH₄)₂Ni(SO₄)₂·6H₂O crystals involved measuring the magnetic susceptibility as a function of temperature. researchgate.net The data obtained from such measurements are crucial for determining the effective magnetic moment (μ_eff) of the Ni(II) ion, which provides further confirmation of the number of unpaired electrons.

Table 1: Magnetic Susceptibility Data for this compound

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) (cm³/mol) |

| 300 | Data not available in search results |

| 200 | Data not available in search results |

| 100 | Data not available in search results |

| 50 | Data not available in search results |

| 10 | Data not available in search results |

| 3 | Data not available in search results |

The temperature dependence of the magnetic susceptibility for paramagnetic materials typically follows the Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant, which accounts for intermolecular magnetic interactions. The study on (NH₄)₂Ni(SO₄)₂·6H₂O indicated the presence of predominantly strong antiferromagnetic interactions between neighboring Ni²⁺ ions at low temperatures. researchgate.net

Theoretical Models for Spin States and Magnetic Interactions

The magnetic properties of this compound can be rationalized using theoretical models such as Crystal Field Theory (CFT). uomustansiriyah.edu.iq In an octahedral crystal field, the five degenerate d-orbitals of the Ni(II) ion split into two energy levels: a lower energy t₂g set (d_xy, d_xz, d_yz) and a higher energy e_g set (d_z², d_x²-y²).

For a Ni(II) ion (a d⁸ system), the eight d-electrons fill these orbitals. In a high-spin octahedral complex, the electron configuration is t₂g⁶e_g². This configuration results in two unpaired electrons in the e_g orbitals, which is consistent with the observed paramagnetism.

A theoretical investigation of the optical and EPR spectra of the Ni²⁺ center in an ammonium nickel(II) sulfate hexahydrate crystal was conducted using a combination of the complete diagonalizing method for the optical spectra and perturbation theory for the EPR spectra. colab.ws This study successfully correlated the structural parameters of the crystal with its spectral properties, providing a theoretical foundation for understanding the electronic and magnetic behavior of the compound. colab.ws

Electron Paramagnetic Resonance (EPR) Spectroscopic Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center.

While specific EPR spectra for pure this compound were not found in the search results, a theoretical study on its EPR spectra has been performed. colab.ws This theoretical work, based on the crystal structure, aimed to predict and interpret the EPR parameters. colab.ws

Furthermore, EPR studies have been conducted on similar systems, such as Mn²⁺ doped into ammonium nickel sulfate hexahydrate single crystals. These studies reveal important information about the magnetic interactions within the crystal lattice. The presence of the paramagnetic Ni²⁺ host ions significantly influences the EPR spectrum of the Mn²⁺ probe ions, highlighting the magnetic nature of the this compound crystal.

Advanced Materials Applications and Performance Characterization

Ultraviolet (UV) Light Filter and Sensor Development

Single crystals of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, have been identified as an excellent material for filtering ultraviolet (UV) light. semanticscholar.org This has led to their application in UV light sensors and band selector switches, particularly in sophisticated systems like missile defense warning systems to differentiate between various UV light sources. semanticscholar.orgwhiterose.ac.uk

Spectral Bandwidth and Transmission Efficiency Characterization

Ammonium nickel (II) sulfate hexahydrate exhibits distinct optical transmission characteristics that make it highly suitable for UV filtering applications. The crystal is particularly effective at transmitting UV light within the 200 to 300 nm wavelength band while efficiently blocking light at UV wavelengths greater than 350 nm. semanticscholar.org Research has shown that this material possesses a high transmission efficiency and a narrow spectral bandwidth, which are critical properties for selective UV light filters. whiterose.ac.uk

Specifically, studies on this compound crystals have identified several transmission peaks, with a notable peak in the UV region at approximately 250 nm that is characterized by high transmission efficiency. whiterose.ac.uk A high transmittance has also been reported at 240 nm in the ultraviolet region. whiterose.ac.uk This selective transparency allows for the isolation of specific UV spectral ranges, a crucial function in UV sensor technology.

Spectral Properties of this compound

| Property | Wavelength/Range | Observation | Reference |

|---|---|---|---|

| UV Transmission Band | 200 - 300 nm | High transmission | semanticscholar.org |

| UV Absorption Band | > 350 nm | Strong absorption | semanticscholar.org |

| Specific UV Transmission Peak | ~250 nm | High transmission efficiency and narrow bandwidth | whiterose.ac.uk |

| High Transmittance Point | 240 nm | High transmittance noted | whiterose.ac.uk |

Thermal Stability for High-Temperature Applications

A significant advantage of this compound in optical applications is its thermal stability. Thermogravimetric analysis has demonstrated that the dehydration temperature of these crystals is above 96.06°C, with some studies indicating a range of 96.06°C to 220.6°C. whiterose.ac.ukwhiterose.ac.uk In enclosed systems, single crystals of this compound have been found to be stable at temperatures up to 125°C. semanticscholar.org This superior thermal stability makes it a more robust option for applications where the material may be exposed to elevated temperatures, a common scenario in various sensing and filtering equipment. whiterose.ac.uk

Comparison with Other UV Filter Materials (e.g., Nickel Sulfate Hexahydrate)

Nickel sulfate hexahydrate (NiSO₄·6H₂O) has traditionally been used as a component in UV filters due to its ability to be transparent to UV light at wavelengths less than 300 nm and absorb light at wavelengths greater than 350 nm. semanticscholar.org However, a primary drawback of nickel sulfate hexahydrate is its limited thermal stability and lower dehydration temperature, which renders it unsuitable for high-temperature applications. whiterose.ac.uk

Thermal Stability Comparison: ANSH vs. NSH

| Compound | Dehydration Temperature | Suitability for High-Temp Applications | Reference |

|---|---|---|---|

| This compound (ANSH) | > 96.06°C (up to 220.6°C) | Yes | whiterose.ac.ukwhiterose.ac.uk |

| Nickel Sulfate Hexahydrate (NSH) | Lower than ANSH | No | whiterose.ac.uk |

Precursor Chemistry for Functional Nickel-Based Materials

Beyond its optical applications, this compound is a key precursor in the synthesis of various nickel-containing materials. binghamton.edu Its utility stems from its high solubility in water and its ability to serve as a reliable source of nickel ions for the preparation of more complex materials and chemical compounds. binghamton.eduresearchgate.net

Synthesis of Catalytic Materials

This compound is employed as a precursor in the production of nickel-based catalysts. whiterose.ac.uk These catalysts are vital in numerous chemical reactions, including organic synthesis and hydrogenation processes, where they help to accelerate reaction rates and improve product yields. whiterose.ac.uk The compound can be used to synthesize nickel-containing materials and complexes for various catalytic applications. binghamton.edu For instance, nickel sulfate salts are used in the preparation of nickel oxide (NiO) nanocrystals through methods like sol-gel and chemical precipitation, which are important catalytic materials.

Formation of Nickel Compounds for Battery Technology (e.g., Cathode Materials)

In the rapidly advancing field of battery technology, this compound is listed as a material synthesis precursor for battery components. n-bri.org High-purity nickel salts are fundamental raw materials for the production of nickel-rich cathode materials used in lithium-ion batteries.

The synthesis of these cathode materials, such as Nickel-Manganese-Cobalt (NMC) oxides, often involves a co-precipitation process. In this method, a solution containing the desired metal sulfates (including a nickel source) is reacted with a precipitating agent and a complexing agent, frequently ammonia (B1221849). whiterose.ac.uk The ammonium ions can form complexes with the metal ions, facilitating a controlled precipitation to form a precursor material with a desired morphology and composition. This precursor, typically a mixed metal hydroxide, is then calcined with a lithium source to produce the final cathode material. whiterose.ac.uk While nickel sulfate hexahydrate is commonly cited, the use of this compound provides both the nickel ions and the ammonium species beneficial for the co-precipitation process.

Nonlinear Optical (NLO) Material Research

Research into the nonlinear optical (NLO) properties of this compound is an emerging area of interest, particularly within the broader investigation of Tutton's salts for optical applications. acs.orgresearchgate.net These materials are being explored for their potential use as optical filters, especially in the ultraviolet (UV) region. researchgate.net

Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are combined, and generate a new photon with twice the frequency. wikipedia.org This phenomenon is only possible in materials with a non-centrosymmetric crystal structure. wikipedia.org While this compound crystallizes in the monoclinic space group P2₁/a, which is centrosymmetric, studies on doped variations of Tutton's salts have shown unexpected SHG behaviors. wikipedia.orgacs.org For instance, doping with certain ions can induce changes in the crystal lattice that may lead to NLO properties. acs.org

Specific quantitative data on the SHG efficiency of pure this compound is not extensively available in the reviewed literature. However, related research on doped Tutton salts provides some insight into the potential for these materials in NLO applications.

| Material | SHG Efficiency | Reference Material |

| Iodide-doped Tutton Salts | Unexpected SHG behavior observed | Not specified |

The Laser-Induced Damage Threshold (LIDT) is a critical parameter for materials used in optical applications, representing the maximum laser fluence or intensity a material can withstand without damage. idex-hs.com There is limited specific data available in the public domain regarding the LIDT of this compound crystals. The evaluation of LIDT is influenced by various factors, including the laser's wavelength, pulse duration, and the material's absorption characteristics and surface quality. idex-hs.comnist.gov For related materials, such as other optical crystals, the LIDT is a key performance indicator.

General research on optical materials indicates that the presence of defects, surface polishing techniques, and the material's intrinsic absorption properties significantly affect its resistance to laser damage. arxiv.org Further research would be required to determine the specific LIDT values for this compound and its suitability for high-power laser applications.

The opto-mechanical properties of a material describe the interplay between its optical and mechanical characteristics. This includes properties such as hardness, thermal stability, and resistance to deformation, which are crucial for the fabrication and long-term stability of optical components.

Role in Analytical Chemistry and Laboratory Methodologies

This compound serves as an important compound in analytical chemistry, primarily as a source of nickel (II) ions for quantitative analysis. synthetikaeu.comsamaterials.com Its high purity and stable composition make it suitable for preparing standard solutions for various analytical techniques. chemimpex.com

This compound can be used to prepare standard solutions for the determination of nickel content in various samples through methods such as complexometric titration and gravimetric analysis.

Complexometric Titration: A standard solution of this compound can be used in complexometric titrations with ethylenediaminetetraacetic acid (EDTA). glowscotland.org.uktitrations.info In this method, a known concentration of the nickel salt is titrated against a standardized EDTA solution. The reaction between Ni²⁺ ions and EDTA is a 1:1 molar ratio. youtube.com An indicator, such as murexide, is used to detect the endpoint of the titration, which is signaled by a distinct color change. glowscotland.org.uktitrations.info This method is widely used for the accurate determination of nickel concentration in solutions. kyoto-kem.com

Gravimetric Analysis: Another application is in the gravimetric determination of nickel. A solution prepared from a precisely weighed sample of this compound can be treated with an organic precipitating agent, most commonly dimethylglyoxime (DMG). put.poznan.plbu.edu In an ammoniacal solution, DMG reacts with nickel (II) ions to form a bulky, bright red precipitate of nickel dimethylglyoximate. researchgate.net The precipitate is then filtered, washed, dried, and weighed. From the mass of the precipitate, the amount of nickel in the original sample can be calculated with high accuracy. put.poznan.plbu.edu

| Method | Reagents | Principle |

| Complexometric Titration | EDTA, Murexide indicator, Buffer solution | Titration of Ni²⁺ with a standard EDTA solution to form a stable complex. The endpoint is detected by a color change of the indicator. glowscotland.org.uktitrations.info |

| Gravimetric Analysis | Dimethylglyoxime (DMG), Ammonia solution | Precipitation of Ni²⁺ as a bulky red complex with DMG. The precipitate is filtered, dried, and weighed to determine the nickel content. bu.edu |

Regeneration of Columns in Biochemical and Molecular Biology Separations

This compound serves as a crucial reagent in the regeneration of chromatography columns, particularly in Immobilized Metal Affinity Chromatography (IMAC). This technique is fundamental in molecular biology and biochemistry for the purification of recombinant proteins, especially those engineered with a polyhistidine tag (His-tag). The regeneration process restores the functionality of the chromatography resin, allowing for its repeated use, which is both cost-effective and efficient.

The core principle of IMAC lies in the specific and reversible binding of histidine residues in the protein tag to divalent metal ions, most commonly nickel (Ni²⁺), which are immobilized on the chromatography matrix. Over time and after several purification cycles, the nickel ions can be stripped from the column, or the resin can become fouled with precipitated proteins and other contaminants, leading to a decrease in binding capacity and purification efficiency. Regeneration is therefore essential to strip the column of these contaminants and recharge it with fresh nickel ions, and this compound is a key source of these Ni²⁺ ions.

The regeneration of a nickel-charged affinity column is a multi-step process that typically involves stripping, cleaning, and recharging the resin. The process ensures that the column's performance is restored to a level comparable to that of a new column.

A standard regeneration protocol can be outlined as follows:

Stripping: The first step involves the removal of any remaining bound protein and, crucially, the nickel ions from the chelating resin. This is typically achieved by washing the column with a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), which has a higher affinity for the nickel ions than the immobilized chelator on the resin.

Cleaning: Following the stripping of the nickel ions, the column is washed to remove the chelating agent and any residual contaminants. This may involve washing with a series of solutions, such as high salt buffers, mild detergents, or sodium hydroxide, to remove ionically bound proteins, precipitated proteins, and lipids, respectively. A thorough rinsing with distilled water is performed between each cleaning step.

Recharging: This is the critical step where this compound is utilized. A solution of this salt, typically around 0.1 M, is passed through the column. The Ni²⁺ ions from the ammonium nickel (II) sulfate solution bind to the chelating groups on the resin, thus recharging the column. The characteristic light blue or green color of the resin, indicative of the presence of hydrated nickel ions, reappears during this step.

Equilibration: The final step involves washing the column with distilled water to remove excess nickel ions, followed by equilibration with the binding buffer that will be used for the next protein purification run. This ensures that the pH and ionic strength of the column are optimal for protein binding.

The effectiveness of the regeneration process can be quantified by comparing the performance of a regenerated column with that of a new column. Key performance indicators include the binding capacity of the resin, the yield of the purified protein, and the purity of the final product. Research has shown that a properly regenerated IMAC column can exhibit performance characteristics that are nearly identical to those of a new column.

For instance, a study comparing the purification of a 51 kD His-tagged protein on a new 1 ml IMAC cartridge versus a used cartridge that was regenerated with nickel sulfate demonstrated a high degree of similarity in performance. The protein concentration and yield for the purification runs were comparable, validating the efficacy of the regeneration procedure. bio-rad.com

| Cartridge Status | Protein Concentration (mg/ml) | Total Protein Yield (mg) |

|---|---|---|

| New 1 ml IMAC Cartridge (Control) | 1.25 | 2.5 |

| Used/Recharged 1 ml IMAC Cartridge | 1.20 | 2.4 |

| New/Uncharged 1 ml IMAC Cartridge (Charged with Nickel Sulfate) | 1.15 | 2.3 |

The data in the table above illustrates that a used IMAC cartridge, after being subjected to a regeneration protocol that includes recharging with nickel ions, performs on par with a brand-new cartridge. bio-rad.com The slight variations in protein concentration and yield are within the expected range of experimental variability. This demonstrates that the regeneration process, for which this compound is a key component, is a reliable and effective method for extending the lifespan of chromatography columns in biochemical and molecular biology applications.

Interdisciplinary Research Perspectives

Integration of Materials Science with Environmental Engineering (e.g., Agromining)

The intersection of materials science and environmental engineering has opened up innovative approaches to resource recovery, with "agromining" emerging as a prominent example. This sustainable practice utilizes hyperaccumulator plants to extract valuable metals from soils, which can then be processed to yield high-value products. frontiersin.orgresearchgate.netresearchgate.net

Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate plays a crucial role in the agromining of nickel. frontiersin.org Certain plants, such as Odontarrhena muralis (formerly Alyssum murale), have the remarkable ability to accumulate high concentrations of nickel from ultramafic soils. frontiersin.orgache-pub.org.rs After harvesting, the plant biomass is ashed to produce a "bio-ore" rich in nickel. frontiersin.org Through a hydrometallurgical process involving sulfuric acid leaching, the nickel is extracted from the ash and subsequently crystallized as ammonium nickel (II) sulfate hexahydrate. frontiersin.orgresearchgate.netache-pub.org.rs This method provides an eco-friendly alternative to traditional mining, which often involves significant environmental disruption. researchgate.net

Research has focused on optimizing the various stages of this process, from enhancing the nickel uptake by the plants to improving the purity of the final salt. researchgate.netache-pub.org.rs Studies have shown that it is possible to obtain this compound with a purity of over 99%. researchgate.net The economic viability of nickel agromining is a key area of investigation, with the production of high-purity nickel salts being a significant factor in its profitability. researchgate.netache-pub.org.rs

Table 1: Key Stages in Nickel Agromining for this compound Production

| Stage | Description | Key Research Findings |

| Cultivation | Growing nickel-hyperaccumulating plants on ultramafic soils. | Odontarrhena muralis is a promising candidate for nickel agromining. frontiersin.orgache-pub.org.rs |

| Harvesting & Ashing | The plant biomass is harvested and incinerated to concentrate the nickel. | Ashing can concentrate nickel by a factor of around 12, creating a "bio-ore". frontiersin.org |

| Hydrometallurgy | The nickel is leached from the ash using sulfuric acid. | A process involving 2 M H₂SO₄ at 95 °C for 2 hours has been shown to be effective. researchgate.net |

| Crystallization | This compound is precipitated from the leachate. | The final product can achieve a purity of 99.1 ± 0.2%. researchgate.net |

Advanced Spectroscopic Techniques in Solid-State Chemistry

The characterization of the solid-state properties of this compound relies heavily on advanced spectroscopic techniques. These methods provide detailed information about the compound's crystal structure, molecular vibrations, and electronic properties.

X-ray diffraction (XRD) is a fundamental tool for determining the crystal structure. This compound crystallizes in the monoclinic space group P2₁/a. wikipedia.orgresearchgate.net The structure consists of [Ni(H₂O)₆]²⁺ octahedra, SO₄²⁻ tetrahedra, and NH₄⁺ ions, all interconnected by a network of hydrogen bonds. nih.gov

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is used to probe the molecular vibrations within the crystal lattice. These techniques can identify the characteristic vibrational modes of the sulfate and ammonium ions, as well as the coordinated water molecules. researchgate.netnih.gov Studies on doped Tutton's salts have shown that the presence of impurities can lead to changes in the vibrational modes, providing insights into the local environment of the dopant ions. nih.gov

UV-Vis spectroscopy is employed to study the optical properties of the crystals. This compound exhibits good transparency in certain regions of the ultraviolet and infrared spectrum, leading to potential applications as an optical filter. researchgate.net The electronic transitions of the nickel(II) ion give rise to characteristic absorption bands, which are influenced by the crystal field environment.

Table 2: Spectroscopic Techniques for Characterizing this compound

| Technique | Information Obtained | Key Findings |

| X-ray Diffraction (XRD) | Crystal structure, unit cell parameters. | Belongs to the monoclinic space group P2₁/a. wikipedia.orgresearchgate.net |

| Raman & IR Spectroscopy | Molecular vibrations of SO₄²⁻, NH₄⁺, and H₂O. | Confirms the presence of tetrahedral (SO₄), octahedral complexes Ni(H₂O)₆, and H₂O molecules. researchgate.net |

| UV-Vis Spectroscopy | Optical transparency, electronic transitions. | Shows good optical transparency in the ultraviolet (200-350 nm) and infrared (750-1000 nm) regions. researchgate.net |

High-Throughput Screening and Computational Design of Doped Materials

The field of materials science is increasingly utilizing high-throughput screening and computational methods to accelerate the discovery and design of new materials with tailored properties. This compound, as part of the broader family of Tutton's salts, serves as an excellent platform for such studies. wikipedia.org

Computational techniques, such as density functional theory (DFT), can be used to predict the structural and electronic properties of doped Tutton's salts. nih.govnih.gov By substituting different metal ions into the crystal lattice, it is possible to tune the material's properties for specific applications. For example, doping with other transition metals can alter the optical and magnetic properties. nih.gov

High-throughput screening involves the rapid synthesis and characterization of a large number of materials. This approach can be applied to the Tutton's salt family to explore the effects of various dopants on their properties. nih.gov For instance, research has investigated the impact of doping with ions like cobalt and manganese on the thermal properties of these salts for potential use in thermochemical heat storage. nih.govmdpi.com

The combination of computational design and high-throughput screening allows for a more systematic and efficient exploration of the vast compositional space offered by Tutton's salts. This can lead to the development of new materials with enhanced functionalities for applications ranging from optical devices to energy storage. nih.govnih.govmdpi.com

Future Research Directions and Unresolved Questions

Addressing Discrepancies in Reported Crystallographic Data

While it is established that ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate crystallizes in the monoclinic system with the space group P2₁/c, discrepancies in the reported lattice parameters exist in the literature. scholarsresearchlibrary.comresearchgate.net These variations can likely be attributed to differences in crystal growth conditions, such as temperature, pH of the solution, and the presence of impurities. nih.gov For instance, the incorporation of ammonium ions as impurities in nickel sulfate hexahydrate crystallization can induce structural distortions in the crystal lattice. nih.gov

To resolve these inconsistencies, a systematic study correlating the growth parameters with the resulting crystallographic data is necessary. This would involve precise control over the crystallization environment and comprehensive characterization of the resulting crystals using single-crystal X-ray diffraction. Establishing a definitive and reproducible set of crystallographic parameters is crucial for accurate computational modeling and for understanding the structure-property relationships in this material.

Exploration of Novel Doping Elements and Their Synergistic Effects

The introduction of dopants into the ammonium nickel (II) sulfate hexahydrate crystal lattice offers a promising avenue for tailoring its physical and chemical properties. Research has already shown that doping with transition metals like cobalt can modify its optical performance, which is beneficial for applications such as UV light filters. researchgate.net Similarly, studies on doping potassium chloride with this compound have been conducted to explore new nonlinear optical materials. researchgate.net

Future investigations should expand to a wider range of novel doping elements, including rare-earth and other transition metals. A key focus should be on understanding the synergistic effects of co-doping with multiple elements. For example, combining dopants that enhance thermal stability with those that improve optical transparency could lead to multifunctional materials with superior performance. Characterizing the impact of these dopants on the crystal structure, electronic properties, and magnetic behavior will be essential.

In-situ Characterization during Crystal Growth and Phase Transitions

Understanding the dynamic processes of crystal nucleation and growth is fundamental to controlling the final properties of the material. Traditional ex-situ characterization methods provide a snapshot of the final crystal but miss the transient stages of its formation. Therefore, the application of in-situ characterization techniques is a critical area for future research.

Techniques such as in-situ X-ray diffraction (XRD) and atomic force microscopy (AFM) can provide real-time monitoring of the crystal growth process. mdpi.com This would allow for the direct observation of how factors like supersaturation, temperature fluctuations, and impurities influence the growth mechanism and the formation of defects. Furthermore, in-situ studies of phase transitions, for instance, by monitoring the structural changes upon heating or cooling, would provide valuable insights into the material's thermal stability and behavior under different environmental conditions. researchgate.net

Development of Advanced Computational Models for Complex Interactions

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of materials. whiterose.ac.ukresearchgate.net For this compound, advanced computational models are needed to accurately simulate the complex interactions within the crystal lattice, especially in the presence of dopants or defects.

Future modeling efforts should focus on developing supercells that can accommodate various types and concentrations of dopants to study their effect on the electronic band structure, optical absorption spectra, and magnetic properties. whiterose.ac.uk These models could also be used to investigate the energetic favorability of different dopant sites and the interactions between multiple dopant atoms. whiterose.ac.uk The insights gained from such simulations would guide experimental efforts by predicting promising dopant candidates and their expected impact on the material's properties.

Scale-up Considerations for Industrial Applications of Research Findings

For the research findings on this compound to be translated into practical applications, the challenges of industrial-scale production must be addressed. This includes developing cost-effective and sustainable synthesis methods that can produce large quantities of high-purity crystals with consistent properties.

Q & A

Q. How can the purity of ammonium nickel (II) sulfate hexahydrate be verified in a laboratory setting?

- Methodological Answer : Purity verification involves sequential chemical identification tests:

- Sulfate detection : Add barium chloride TS to an aqueous solution of the compound; a white precipitate confirms sulfate ions .

- Nickel(II) detection : Treat the solution with ammonia TS and dimethylglyoxime TS; a red precipitate confirms Ni²⁺ .

- Ammonium detection : Heat the solution with sodium hydroxide TS; ammonia evolution (detected by odor or litmus) confirms NH₄⁺ .

- Standard compliance : Cross-reference with reagent-grade specifications (e.g., JIS K 8989, CNS 1829-2003) for permissible impurity thresholds .

Q. What are the critical physicochemical properties to ensure experimental reproducibility?

- Methodological Answer : Key properties include:

| Property | Value/Range | Reference |

|---|---|---|

| Density | 1.923 g/cm³ | |

| Melting Point | 85–89°C | |

| Solubility in Water | Highly soluble (1 g/20 mL) | |

| Crystal System | Monoclinic (Tutton’s salt) |

- Reproducibility Tip : Store samples in airtight containers to prevent dehydration, which alters stoichiometry and reactivity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Employ fume hoods to minimize inhalation of dust .

- Waste Disposal : Neutralize acidic residues before disposal. Avoid environmental release due to high aquatic toxicity .